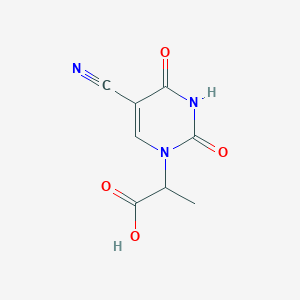
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of uracil derivatives, including compounds similar to our chemical of interest, involves various methods. For instance, Yao et al. (2013) synthesized uracil derivatives through elementary analyses, MS, IR, and NMR, with crystal structures determined via X-ray diffraction. This method showcases the complexity and precision required in synthesizing such compounds, involving detailed structural analysis to confirm their formation (Yao et al., 2013).
Molecular Structure Analysis
The molecular structure of uracil derivatives has been extensively studied using X-ray diffraction techniques. The studies conducted by Yao et al. (2013) revealed the antiparallel β-sheet arrangement in the solid state of these compounds, influenced by N–H···O intermolecular hydrogen bonding. Such detailed structural insights are crucial for understanding the molecular interactions and stability of these compounds (Yao et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and interactions of uracil derivatives with DNA, as reported by Yao et al. (2013), through electrostatic binding highlight the potential biological relevance of these compounds. The specific interactions and the role of hydrogen bonding in determining the compounds' reactivity and binding properties underscore the importance of chemical reactions and properties analysis (Yao et al., 2013).
Physical Properties Analysis
The thermal stability of uracil derivatives, explored through DSC–TGA techniques by Yao et al. (2013), provides insight into their physical properties under varying temperature conditions. Such analysis is essential for understanding the conditions under which these compounds remain stable and their potential applications based on thermal properties (Yao et al., 2013).
Chemical Properties Analysis
The interaction of uracil derivatives with DNA, as mentioned earlier, not only demonstrates their chemical reactivity but also their potential as molecules of biological interest. The electrostatic binding mechanism to DNA indicates specific chemical properties that could be harnessed for therapeutic or biochemical applications (Yao et al., 2013).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Studies
Research has delved into the synthesis and structural elucidation of various uracil derivatives, which are closely related to the chemical structure of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. These studies primarily focus on the synthesis, characterization, and crystal structures of these compounds, offering insights into their chemical behavior and stability. Such research provides a foundational understanding of the molecular structure and characteristics of these compounds, which is crucial for further applications in various scientific fields, such as pharmaceutical and material sciences (Yao et al., 2013) (Liu et al., 2014).
Antitumor Activities
Several studies have explored the antitumor properties of compounds structurally related to this compound. The synthesis and in vitro antitumor activity tests against specific cancer cell lines indicate that these compounds hold promise for developing novel antitumor agents. The selective anti-tumor activities of these compounds, and their specific structural configurations contributing to this activity, are particularly noteworthy in the realm of cancer research (Xiong Jing, 2011) (Xiong et al., 2009).
Material Science and Other Applications
The synthesis and characterization of compounds related to this compound extend into material sciences and other domains. For instance, one study discusses the synthesis of a novel compound and its characterization through IR spectra and elemental analyses, which could have implications in the development of novel materials or chemical agents. Another study focuses on the enhancement of molecular imprinted polymers as organic fillers, which could have significant applications in various industries, including paper production and antimicrobial activities (Wang Wei, 2009) (Fahim & Abu-El Magd, 2021).
Eigenschaften
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-4(7(13)14)11-3-5(2-9)6(12)10-8(11)15/h3-4H,1H3,(H,13,14)(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCVHACUWBEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=O)NC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

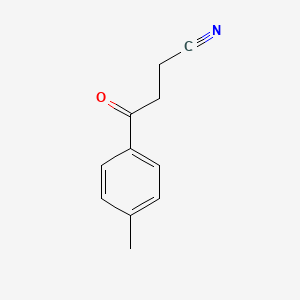
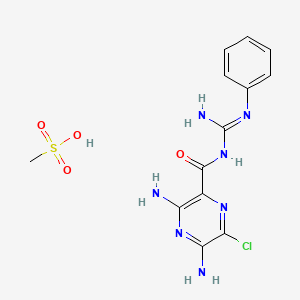
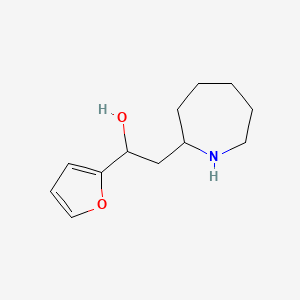

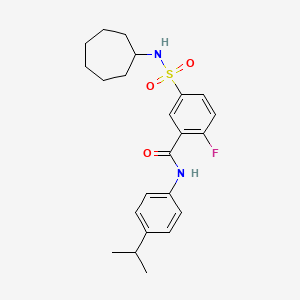
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
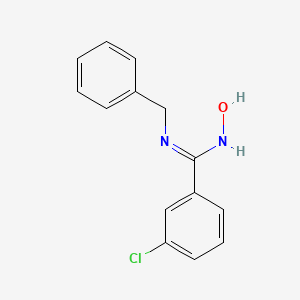


![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
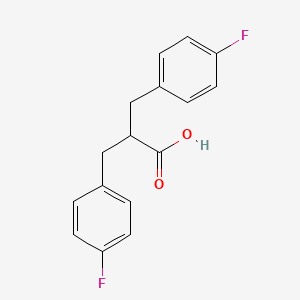
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)